molecular formula C15H16N4O5S B3635929 2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-3-ylmethyl)acetamide

2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3635929
M. Wt: 364.4 g/mol
InChI Key: NDFGBQUWRMDOOF-UHFFFAOYSA-N
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Description

2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitroaniline group, a pyridine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitroaniline.

    Sulfonylation: The 3-nitroaniline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Acylation: The resulting compound is acylated with pyridin-3-ylmethyl acetic acid chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. The reactions would be optimized for yield and purity, and the processes would be carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: 2-(N-methylsulfonyl-3-aminoanilino)-N-(pyridin-3-ylmethyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-3-ylmethyl)sulfone.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitroaniline and pyridine moieties can be crucial for binding to biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals, agrochemicals, or dyes.

Mechanism of Action

The mechanism of action of 2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The nitro group could be involved in redox reactions, while the pyridine ring might facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with the pyridine ring in a different position.

    2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-4-ylmethyl)acetamide: Similar structure but with the pyridine ring in a different position.

    2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-3-ylmethyl)propionamide: Similar structure but with a different acyl group.

Uniqueness

The uniqueness of 2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-3-ylmethyl)acetamide lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(N-methylsulfonyl-3-nitroanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c1-25(23,24)18(13-5-2-6-14(8-13)19(21)22)11-15(20)17-10-12-4-3-7-16-9-12/h2-9H,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFGBQUWRMDOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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